5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one typically involves the reaction of 4-thiazolidinones with Lawesson’s reagent and dimethylformamide dimethyl acetal (DMF-DMA). This two-step synthesis results in the formation of 5-[(dimethylamino)methylidene]thiazolidine-4-thiones, which can then be further processed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process is optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thiones: These compounds share a similar structure and exhibit comparable chemical properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with structural similarities, used in various chemical applications.
Uniqueness
5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific benzofuran core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(5E)-5-(dimethylaminomethylidene)-6,7-dihydro-1-benzofuran-4-one |
InChI |
InChI=1S/C11H13NO2/c1-12(2)7-8-3-4-10-9(11(8)13)5-6-14-10/h5-7H,3-4H2,1-2H3/b8-7+ |
InChI Key |
WYLQWUCWHMRGAF-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)/C=C/1\CCC2=C(C1=O)C=CO2 |
Canonical SMILES |
CN(C)C=C1CCC2=C(C1=O)C=CO2 |
Origin of Product |
United States |
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